HSP90α Binding Affinity: Quantified Weak Engagement Defines Utility as a Negative Control Probe
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine binds to human HSP90α with a dissociation constant (Kd) of 19,000 nM (19 µM), as determined by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. This weak binding, approximately three orders of magnitude above the typical low-nanomolar Kd values of validated HSP90 inhibitors such as geldanamycin (Kd ≈ 10–100 nM), establishes the compound as a low-affinity ligand suitable for use as a negative reference in HSP90-targeted screening campaigns [2].
| Evidence Dimension | Binding affinity (Kd) for human HSP90α |
|---|---|
| Target Compound Data | Kd = 19,000 nM (19 µM) |
| Comparator Or Baseline | Geldanamycin: Kd ≈ 10–100 nM (class-level representative HSP90 inhibitor; exact comparator data not from same study) |
| Quantified Difference | >190-fold weaker binding vs. typical HSP90 inhibitors |
| Conditions | 2D ¹H-¹⁵N chemical shift perturbation NMR; human HSP90α protein |
Why This Matters
The quantitatively weak HSP90α affinity—confirmed by a direct biophysical method—allows researchers to employ this compound as a well-characterized, low-engagement reference point when validating assay windows for novel HSP90 inhibitor screening, reducing the risk of false-positive hit classification.
- [1] BindingDB. Affinity Data for BDBM50354823 (CHEMBL88580). Kd: 1.90E+4 nM. Binding affinity to human HSP90alpha assessed as 2D 1H-15N chemical shift perturbation by NMR spectroscopy. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50664327 View Source
- [2] Roe SM, Prodromou C, O'Brien R, et al. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin. J Med Chem. 1999;42(2):260-266. doi:10.1021/jm980403y. (Class-level comparator data.) View Source
